molecular formula C12H13NOS B13597380 4-(Benzo[d]thiazol-2-yl)-2-methylbutanal

4-(Benzo[d]thiazol-2-yl)-2-methylbutanal

Katalognummer: B13597380
Molekulargewicht: 219.30 g/mol
InChI-Schlüssel: CDWZYJIPYHNOOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzo[d]thiazol-2-yl)-2-methylbutanal is a benzothiazole-derived compound characterized by a butanal chain substituted with a methyl group at position 2 and a benzo[d]thiazol-2-yl moiety at position 4. Benzothiazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . For instance, benzothiazole-containing amines, such as 4-(benzo[d]thiazol-2-yl)benzenamine, are frequently used as intermediates to generate structurally complex derivatives via reactions with isothiocyanates, formaldehyde, or azides .

Eigenschaften

Molekularformel

C12H13NOS

Molekulargewicht

219.30 g/mol

IUPAC-Name

4-(1,3-benzothiazol-2-yl)-2-methylbutanal

InChI

InChI=1S/C12H13NOS/c1-9(8-14)6-7-12-13-10-4-2-3-5-11(10)15-12/h2-5,8-9H,6-7H2,1H3

InChI-Schlüssel

CDWZYJIPYHNOOS-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=NC2=CC=CC=C2S1)C=O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Reaction Efficiency : Triazole derivatives (e.g., 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine) exhibit high yields (82–97%) due to the efficiency of azide-alkyne cycloaddition .
  • Heterocyclic Diversity : Oxadiazinane and triazinane derivatives require multi-step syntheses involving cyclization, with moderate-to-high yields (65–85%) .

Antimicrobial Activity

Compounds derived from 4-(benzo[d]thiazol-2-yl)benzenamine demonstrate notable antimicrobial effects:

Compound Target Microorganism MIC (µg/mL) Reference
3b (p-chlorophenyl-oxadiazinane) Staphylococcus aureus 6.25
4a (o-chlorophenyl-triazinane) Staphylococcus aureus 12.5
Tetracycline (Standard) Staphylococcus aureus 6.25

Key Findings :

  • Compound 3b (oxadiazinane derivative) showed activity comparable to tetracycline against S. aureus, highlighting the significance of electron-withdrawing substituents (e.g., p-Cl) .
  • Triazinane derivatives (e.g., 4a ) exhibited moderate activity, suggesting steric or electronic factors influence efficacy.

Antiproliferative Potential

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine is under investigation for antiproliferative properties, leveraging the benzothiazole core’s affinity for cellular targets like kinases and DNA . While quantitative data are pending, its structural similarity to known bioactive triazoles (e.g., carboxamides with IC50 values in the nM range) suggests therapeutic promise .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
4-(Benzo[d]thiazol-2-yl)-2-methylbutanal C₁₂H₁₃NOS 219.30 Not reported Likely lipophilic
4-(Benzo[d]thiazol-2-yl)phenyl acetate C₁₅H₁₁NO₂S 269.32 Not reported Moderate in DMF
4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol C₁₄H₁₁NO₂S 257.31 Not reported Hydrophobic

Key Notes:

  • Lipophilicity and bioavailability of benzothiazole derivatives are influenced by substituents. For example, ester or methoxy groups (as in phenyl acetate and methoxyphenol derivatives) may enhance membrane permeability .

Spectral Characterization

  • NMR Data : Thiourea precursors (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas) show characteristic peaks at δ 10.2–11.5 ppm (NH protons) and δ 120–160 ppm (aromatic carbons) in $^1$H and $^{13}$C NMR spectra .
  • Mass Spectrometry : Triazinane derivatives (e.g., 4a) exhibit [M+H]+ peaks at m/z = 460.2, confirming molecular integrity .

Biologische Aktivität

4-(Benzo[d]thiazol-2-yl)-2-methylbutanal is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer’s. This article synthesizes findings from diverse research studies to outline its biological activity, focusing on its role as an acetylcholinesterase (AChE) inhibitor and other pharmacological effects.

Structure and Properties

The compound 4-(Benzo[d]thiazol-2-yl)-2-methylbutanal features a benzo[d]thiazole moiety, which is known for its significant biological properties. The structural composition allows it to interact with various biological targets, primarily through mechanisms involving enzyme inhibition and receptor modulation.

Acetylcholinesterase Inhibition

Recent studies have highlighted the compound's ability to inhibit AChE, an enzyme implicated in the pathophysiology of Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.

  • In Vitro Studies :
    • A study synthesized several derivatives of 4-(benzo[d]thiazole-2-yl) phenols, revealing that certain compounds exhibited potent AChE inhibitory activity with IC50 values as low as 2.7 µM .
    • Molecular docking studies indicated favorable binding interactions between these compounds and the active site of AChE, suggesting a promising therapeutic application for cognitive disorders .
  • Mechanism of Action :
    • The mechanism involves competitive inhibition at the active site of AChE, which was confirmed through kinetic studies and molecular dynamics simulations. This suggests that 4-(benzo[d]thiazol-2-yl)-2-methylbutanal may serve as a lead compound for developing new AChE inhibitors .

Other Biological Activities

Beyond its role as an AChE inhibitor, preliminary investigations suggest that the compound may possess additional pharmacological properties:

  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant effects, which could contribute to neuroprotection in oxidative stress-related conditions .
  • Antimicrobial Properties : Research into related thiazole derivatives has shown potential antimicrobial activity, hinting that 4-(benzo[d]thiazol-2-yl)-2-methylbutanal may also exhibit similar effects against various pathogens .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation Compounds derived from 4-(benzo[d]thiazole) exhibited significant AChE inhibitory activity with IC50 values ranging from 2.7 µM to higher levels depending on structural modifications .
Molecular Docking Studies Computational analysis demonstrated strong binding affinities for synthesized compounds at the AChE active site, indicating potential for therapeutic development in Alzheimer's treatment .
Structure-Activity Relationship (SAR) Investigations into SAR revealed that modifications at specific positions on the thiazole ring can enhance biological activity, guiding future synthesis efforts towards more potent derivatives .

Q & A

Q. Which docking algorithms best predict the interaction of benzo[d]thiazole derivatives with biological targets?

  • Methodology : Genetic Algorithm-based programs (e.g., GOLD) simulate ligand flexibility and water displacement in binding pockets. Validation against crystallographic data (RMSD <2.0 Å) ensures accuracy. For MERS-CoV inhibitors, docking scores correlate with experimental IC50 (R² >0.7) .

Q. How can QSAR models optimize the design of benzo[d]thiazole-based therapeutics?

  • Methodology : 3D-QSAR (CoMFA/CoMSIA) maps steric/electrostatic fields using training sets (>30 derivatives). Descriptors (e.g., Hammett σ, molar refractivity) are linked to bioactivity. Cross-validated models (q² >0.5) guide synthesis of high-potency analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.